

Cefuracetime molecular weight and formula

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Compound of Interest		
Compound Name:	Cefuracetime	
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An In-depth Technical Guide to Cefuracetime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular properties, analytical methodologies, and the putative mechanism of action for **Cefuracetime**. **Cefuracetime** is recognized as an impurity of the second-generation cephalosporin antibiotic, Cefuroxime[1].

Core Molecular Data

The fundamental physicochemical properties of **Cefuracetime** are detailed below, providing essential data for research and analytical applications.

Property	Value
Molecular Formula	C17H17N3O8S[2][3][4][5]
Molecular Weight	423.4 g/mol [2][3][6]
IUPAC Name	(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[2] [5]
CAS Number	39685-31-9[1][2][5][6]



Experimental Protocols: Analytical Quantification

The quantification of **Cefuracetime** is critical in the quality control of Cefuroxime preparations. The established method for this analysis is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which allows for the separation and quantification of Cefuroxime and its related impurities.

RP-HPLC Method for the Determination of Cefuracetime

This protocol outlines a typical stability-indicating RP-HPLC method for the analysis of Cefuroxime and its degradation products, including **Cefuracetime**.

- 1. Instrumentation and Columns:
- A standard HPLC system equipped with a photodiode array (PDA) or UV detector.
- A C8 or C18 analytical column (e.g., 15 cm x 0.46 cm, 5 μm particle size) is commonly used for separation[5].
- 2. Chromatographic Conditions:
- Mobile Phase: A common mobile phase consists of a mixture of a phosphate buffer (e.g., 0.02M potassium dihydrogen phosphate) and organic solvents like methanol and acetonitrile[5]. A typical ratio could be 60:35:5 (v/v/v) of buffer:methanol:acetonitrile[5].
- Flow Rate: A flow rate of 1.0 mL/min is generally employed[5].
- Detection: Detection is typically monitored at a wavelength of 278 nm[5][7].
- Column Temperature: The column temperature is often maintained at 35°C to ensure reproducibility[5].
- 3. Preparation of Solutions:
- Standard Solutions: Prepare a stock solution of a **Cefuracetime** reference standard in a suitable solvent such as methanol. From this stock, prepare a series of working standard solutions of known concentrations through serial dilution with the mobile phase.

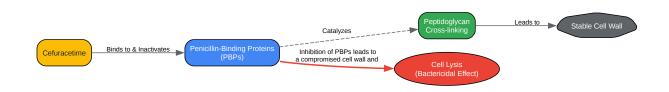


- Sample Solutions: Accurately weigh and dissolve the test sample (e.g., Cefuroxime drug substance) in a suitable diluent to achieve a target concentration.
- 4. Method Validation Parameters:
- Linearity: The method should be linear over a specified concentration range. For instance, a linear relationship might be established between 1 and 5 μg/mL[7].
- Accuracy: Accuracy is determined through recovery studies by spiking a placebo with known amounts of Cefuracetime. Recoveries are expected to be within 98-102%.
- Precision: The precision of the method is evaluated by analyzing multiple preparations of a homogeneous sample, with the relative standard deviation (RSD) of the results being the primary metric. Intraday and interday precision should be assessed[7].
- Specificity: Specificity is demonstrated by the ability of the method to resolve the
 Cefuracetime peak from other potential impurities and the main component, Cefuroxime.

 Forced degradation studies are often performed to confirm this[5].

Mechanism of Action

As a β-lactam antibiotic within the cephalosporin class, the mechanism of action of **Cefuracetime** is presumed to be consistent with other members of this family. The primary mode of action is the inhibition of bacterial cell wall synthesis[2][3][6].



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Caption: **Cefuracetime** inhibits bacterial cell wall synthesis.



Cephalosporins exert their bactericidal effect by acylating and thereby inactivating penicillin-binding proteins (PBPs)[2][6]. These enzymes are crucial for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, the bacterial cell wall becomes weakened and unable to withstand the internal osmotic pressure, leading to cell lysis and death[3].

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